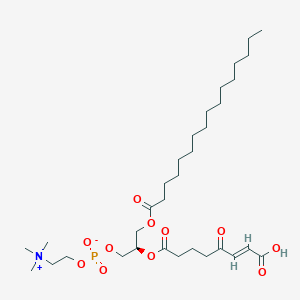

![molecular formula C24H25N3O2 B594067 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone CAS No. 1228168-22-6](/img/structure/B594067.png)

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

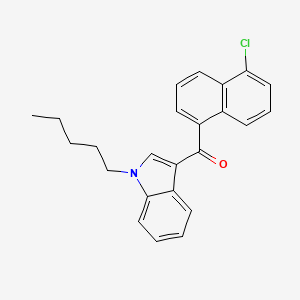

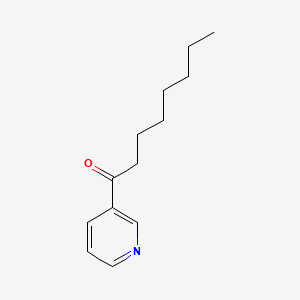

“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone” is a chemical compound with the molecular formula C24H25N3O2 . It belongs to the family of 1,2,3,4-Tetrahydrobenzo [h] [1,6]naphthyridines .

Synthesis Analysis

The synthesis of similar compounds was envisaged through a three-step sequence involving an initial Povarov multicomponent reaction between the known cyclic enamide, ethyl 4-aminobenzoate, and the aromatic aldehydes, under Sc (OTf) 3 catalysis in acetonitrile . In another synthesis process, iminium salts were obtained by interaction of benzonaphthyridines with DIAD, and these salts reacted with substituted indoles at the second stage .Aplicaciones Científicas De Investigación

Cancer Treatment Potential Naphthyridine derivatives, such as the compound (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, exhibit significant anticancer activity. They induce necroptosis at low concentrations and apoptosis at higher concentrations in melanoma cell lines, indicating potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Structural Exploration and Synthesis The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has been synthesized and structurally characterized. The stability of the molecule is enhanced by inter and intra-molecular hydrogen bonds, showcasing the importance of molecular interactions in the solid state of the crystal (Prasad et al., 2018).

Development of New Heterocyclic Systems Methods have been developed for synthesizing new heterocyclic systems based on specific naphthyridine derivatives, showing the versatility and potential of these compounds in generating novel structures with possibly varied applications (Sirakanyan et al., 2018).

Antitumor Activity Compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition of the proliferation of various cancer cell lines, reinforcing the potential of naphthyridine derivatives in antitumor applications (Tang & Fu, 2018).

Green Chemistry and Synthesis Studies have focused on developing green chemistry approaches for the synthesis of heterocyclic compounds, emphasizing the use of non-toxic solvents and conditions that align with principles of sustainability and environmental friendliness (Kamalifar & Kiyani, 2019).

Propiedades

IUPAC Name |

(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-12-14-29-15-13-27)23-19-8-4-5-9-21(19)25-22-10-11-26(17-20(22)23)16-18-6-2-1-3-7-18/h1-9H,10-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYMQKUTHFLOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)N4CCOCC4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673107 |

Source

|

| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone | |

CAS RN |

1228168-22-6 |

Source

|

| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)